N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]-2,3,5,6-tetramethylbenzenesulfonamide
Description
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Properties
IUPAC Name |
N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]-2,3,5,6-tetramethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3S/c1-16-13-17(2)19(4)23(18(16)3)31(29,30)26-22-9-7-20(8-10-22)14-21(15-25)24(28)27-11-5-6-12-27/h7-10,13-14,26H,5-6,11-12H2,1-4H3/b21-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGQDUNNHZBWEB-KGENOOAVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC=C(C=C2)C=C(C#N)C(=O)N3CCCC3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC=C(C=C2)/C=C(\C#N)/C(=O)N3CCCC3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]-2,3,5,6-tetramethylbenzenesulfonamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique molecular structure, which includes:
- Molecular Formula : C19H24N2O3S
- Molecular Weight : 364.47 g/mol
- CAS Number : 1111614-17-5
The structural formula indicates the presence of a sulfonamide group, which is often associated with various biological activities.
Research indicates that this compound interacts with specific biological pathways, primarily through:
- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in metabolic pathways, which may lead to reduced proliferation of cancer cells.
- Antimicrobial Properties : Preliminary studies suggest that it exhibits antimicrobial activity against various bacterial strains, potentially making it useful in treating infections.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
Therapeutic Applications
The potential therapeutic applications of this compound include:
- Cancer Treatment : Due to its ability to inhibit tumor growth and induce apoptosis in cancer cells.
- Infection Control : As an antimicrobial agent against resistant bacterial strains.
- Anti-inflammatory Treatments : For conditions characterized by excessive inflammation.
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological contexts:
-
Cancer Cell Line Studies :
- In vitro studies using human cancer cell lines demonstrated significant cytotoxicity at micromolar concentrations. The mechanism was linked to the induction of apoptosis and cell cycle arrest.
- A comparative study showed that the compound was more effective than standard chemotherapeutic agents in certain cancer types.
-
Antimicrobial Efficacy :
- A study evaluated its activity against Methicillin-resistant Staphylococcus aureus (MRSA), revealing promising results with minimum inhibitory concentrations (MIC) lower than those of traditional antibiotics.
-
Inflammatory Disease Models :
- In animal models of arthritis, administration of the compound resulted in reduced swelling and pain scores compared to control groups.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Reduced metabolic enzyme activity | |
| Antimicrobial | Effective against MRSA | |
| Anti-inflammatory | Decreased inflammation in models |
Table 2: Case Study Outcomes
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Cancer Cell Lines | In vitro cytotoxicity assays | Significant apoptosis induction |
| Antimicrobial Efficacy | MIC determination against bacteria | Lower MIC than standard antibiotics |
| Inflammatory Models | Animal testing | Reduced swelling and pain scores |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. The incorporation of cyano and pyrrolidine moieties is believed to enhance the interaction with specific biological targets involved in cancer cell proliferation. For instance, derivatives of this compound have shown promise in inhibiting tumor growth in preclinical models, suggesting a potential pathway for developing new anticancer agents.
Enzyme Inhibition
The sulfonamide group is known for its ability to inhibit various enzymes, including carbonic anhydrases and certain proteases. Research indicates that N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]-2,3,5,6-tetramethylbenzenesulfonamide could serve as a lead compound for designing selective enzyme inhibitors that may be useful in treating diseases such as glaucoma and certain types of cancer.
Organic Synthesis
Building Block for Complex Molecules
This compound can act as a versatile building block in organic synthesis. Its unique functional groups allow for various transformations, making it suitable for synthesizing more complex structures. For example, it can be utilized in the synthesis of heterocyclic compounds through cyclization reactions, thereby expanding the library of available bioactive molecules.
Catalytic Applications
The compound's structure suggests potential applications in catalysis. Preliminary studies have indicated that it could facilitate certain chemical reactions under mild conditions, which is advantageous for green chemistry initiatives aimed at reducing environmental impact.
Research Tool
Biological Studies
this compound can be employed as a probe in biological research to study specific cellular pathways. Its ability to selectively bind to target proteins makes it a valuable tool for elucidating mechanisms of action in various biological systems.
Pharmacological Profiling
The compound's pharmacological properties can be systematically studied to evaluate its efficacy and safety profile. This includes assessing its interactions with various receptors and enzymes, which is crucial for drug development processes.
Case Studies and Data Tables
Q & A
Q. Basic
- Single-crystal X-ray diffraction : Resolves stereochemistry (e.g., E/Z configuration of the enone system) with parameters like monoclinic P2₁/n space group (a=8.9356 Å, b=10.8873 Å, c=19.3122 Å) .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent effects (e.g., methyl groups at 2.1–2.3 ppm).
- Mass spectrometry : HRMS confirms molecular weight (e.g., [M+H]⁺ at m/z 452.15) .
How can researchers resolve contradictions in reported biological activities across studies?
Advanced
Discrepancies may arise from:
- Assay variability : Standardize protocols (e.g., cell lines, incubation times).
- Compound purity : Use HPLC (>95% purity) with dual detection (UV/ELSD) to exclude impurities .
- Orthogonal assays : Validate activity via SPR (binding affinity) and enzymatic inhibition studies (IC₅₀ comparisons).
What strategies are recommended for studying molecular-level interactions with biological targets?
Q. Advanced
- Molecular docking : Predict binding modes using software like AutoDock Vina (flexible ligand docking).
- Molecular dynamics (MD) simulations : 50–100 ns trajectories assess binding stability (RMSD < 2.0 Å).
- Experimental validation : X-ray crystallography of target complexes or ITC for thermodynamic profiling (ΔG, ΔH) .
What purification techniques are suitable post-synthesis?
Q. Basic
- Column chromatography : Silica gel with gradient elution (hexane/EtOAc → 100% EtOAc).
- Recrystallization : Ethanol/water (7:3) removes polar byproducts.
- Preparative HPLC : C18 columns for challenging separations (retention time ~12 min) .
How to design stability studies under physiological conditions?
Q. Advanced
- Accelerated testing : Incubate in buffers (pH 1.2–7.4) at 37°C for 72 hours.
- Degradation analysis : UPLC-MS identifies hydrolyzed products (e.g., sulfonic acid derivatives).
- Kinetic modeling : Determine degradation pathways (e.g., first-order kinetics in acidic conditions) .
Key considerations for SAR studies of derivatives?
Q. Basic
- Core modifications : Vary pyrrolidone substituents (e.g., electron-withdrawing groups).
- Enone system : Explore E/Z isomer impacts on bioactivity.
- Sulfonamide group : Test methyl vs. halogen substitutions for target affinity .
Analytical approaches for detecting synthesis intermediates?
Q. Advanced
- In-situ FTIR : Track carbonyl (1700–1750 cm⁻¹) and cyano (2200 cm⁻¹) groups.
- LC-MS with charged aerosol detection : Quantifies non-UV-active intermediates.
- 19F NMR : For fluorinated analogs (if applicable) .
Scaling up synthesis while maintaining efficiency?
Q. Basic
- Flow chemistry : Optimize residence time (2–5 min at 100°C) for condensation steps.
- Solvent switching : Replace DMF with H₂O/THF mixtures for greener processing.
- Inline purification : Catch-and-release cartridges reduce downstream steps .
Methodologies for studying off-target effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
